Antennapedia Peptide

Description

Properties

CAS No. |

188842-14-0 |

|---|---|

Molecular Formula |

C₁₀₄H₁₆₈N₃₄O₂₀S |

Molecular Weight |

2246.80 |

IUPAC Name |

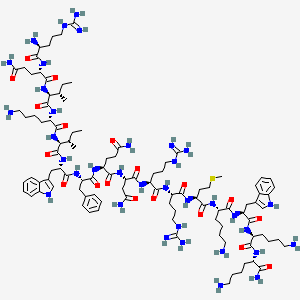

(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]pentanediamide |

InChI |

InChI=1S/C104H169N35O19S/c1-6-58(3)84(139-95(152)75(40-42-82(111)141)126-87(144)65(109)30-23-48-120-102(114)115)100(157)133-71(36-18-22-47-108)94(151)138-85(59(4)7-2)101(158)137-79(54-62-57-124-67-32-14-12-29-64(62)67)98(155)134-77(52-60-26-9-8-10-27-60)96(153)131-74(39-41-81(110)140)92(149)136-80(55-83(112)142)99(156)130-73(38-25-50-122-104(118)119)89(146)128-72(37-24-49-121-103(116)117)90(147)132-76(43-51-159-5)93(150)127-70(35-17-21-46-107)91(148)135-78(53-61-56-123-66-31-13-11-28-63(61)66)97(154)129-69(34-16-20-45-106)88(145)125-68(86(113)143)33-15-19-44-105/h8-14,26-29,31-32,56-59,65,68-80,84-85,123-124H,6-7,15-25,30,33-55,105-109H2,1-5H3,(H2,110,140)(H2,111,141)(H2,112,142)(H2,113,143)(H,125,145)(H,126,144)(H,127,150)(H,128,146)(H,129,154)(H,130,156)(H,131,153)(H,132,147)(H,133,157)(H,134,155)(H,135,148)(H,136,149)(H,137,158)(H,138,151)(H,139,152)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122)/t58-,59-,65-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,84-,85-/m0/s1 |

SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N |

sequence |

One Letter Code: RQIKIWFQNRRMKWKK |

Origin of Product |

United States |

Foundational & Exploratory

The Antennapedia Peptide: A Technical Guide to its Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Antennapedia (Antp) peptide, a 16-amino acid sequence derived from the homeodomain of the Drosophila melanogaster Antennapedia protein, has revolutionized the field of molecular delivery. Its remarkable ability to translocate across cellular membranes, a property discovered through a fascinating journey from developmental biology to biophysics, has established it as a cornerstone of cell-penetrating peptide (CPP) technology. This technical guide provides an in-depth exploration of the discovery and history of the Antennapedia peptide, detailing the pivotal experiments and scientific milestones that unveiled its unique capabilities. We present a comprehensive overview of its proposed translocation mechanisms, supported by quantitative data, detailed experimental protocols for its synthesis, purification, and cellular uptake analysis, and visualizations of key biological pathways and experimental workflows. This guide is intended to serve as a core resource for researchers and professionals in drug development seeking to understand and harness the power of this influential cell-penetrating peptide.

Discovery and History: From a Homeotic Mutant to a Molecular Vehicle

The story of the this compound begins not with a quest for a drug delivery vehicle, but with a fundamental question in developmental biology: how do genes control the body plan of an organism?

The Antennapedia Mutation: A Leg in Place of an Antenna

In the fruit fly Drosophila melanogaster, a striking mutation known as Antennapedia results in the growth of legs in the place of antennae on the fly's head[1][2]. This "homeotic" transformation, where one body part is replaced by another, pointed to the existence of master regulatory genes that dictate the identity of different body segments. The gene responsible, aptly named Antennapedia (Antp), was identified as a key player in the Antennapedia complex (ANT-C), a cluster of genes responsible for specifying the identity of the head and thoracic segments of the fly[1][3].

The Homeobox and the Homeodomain: A Conserved DNA-Binding Motif

Further investigation into the Antennapedia gene and other homeotic genes led to a groundbreaking discovery in 1984: a conserved 180-base-pair DNA sequence named the "homeobox". This sequence was found to be present in a number of genes that control development in Drosophila and, remarkably, in a wide range of other organisms, from insects to vertebrates, including humans.

The homeobox encodes a 60-amino acid protein domain known as the "homeodomain." Subsequent research revealed that the homeodomain is a DNA-binding motif, enabling the proteins that contain it to function as transcription factors, turning other genes on or off to orchestrate the intricate process of development. The Antennapedia protein, through its homeodomain, acts as a master regulator, controlling the expression of downstream genes that ultimately determine the fate of cells in the thoracic segments[4].

An Unexpected Discovery: The Translocation of the Antennapedia Homeodomain

The pivotal moment in the history of the this compound came from an unexpected observation. In the early 1990s, the research group of Alain Prochiantz was studying the properties of the Antennapedia homeodomain. In a seminal 1991 paper, they reported that the 60-amino acid Antennapedia homeodomain, when added to the culture medium of neuronal cells, could be internalized by the cells and accumulate in the nucleus. This was a surprising finding, as the cell membrane is generally considered impermeable to molecules of this size and charge.

Penetratin: The Minimal Peptide for Translocation

Intrigued by this discovery, the researchers sought to identify the minimal portion of the homeodomain responsible for this remarkable translocation ability. Through a series of elegant experiments involving the synthesis of various fragments of the homeodomain, they pinpointed a 16-amino acid peptide corresponding to the third helix of the homeodomain. This peptide, which they named "Penetratin," was found to be sufficient to mediate the entry of molecules into cells. The sequence of Penetratin is RQIKIWFQNRRMKWKK . This discovery, published in 1994, marked the birth of a new class of molecular tools: cell-penetrating peptides.

Mechanisms of Cellular Uptake

The precise mechanism by which the this compound traverses the cell membrane has been a subject of intense research and debate. It is now generally accepted that multiple pathways contribute to its uptake, and the dominant mechanism can depend on factors such as peptide concentration, cargo, and cell type. The two major proposed mechanisms are direct translocation and endocytosis.

Direct Translocation

This model proposes that the this compound can directly cross the lipid bilayer of the cell membrane in an energy-independent manner. Several hypotheses have been put forward to explain this process:

-

Inverted Micelle Formation: One of the earliest proposed models suggests that the peptide interacts with the negatively charged phospholipids of the cell membrane, inducing a local disruption and the formation of an inverted micelle. The peptide is then encapsulated within this micelle and transported across the membrane, after which the micelle disassembles, releasing the peptide into the cytoplasm.

-

Pore Formation: Another hypothesis suggests that the accumulation of peptide molecules on the membrane surface leads to the transient formation of pores or channels through which the peptide and its cargo can pass.

-

Carpet Model: In this model, the peptide binds to the membrane surface, disrupting the lipid bilayer in a detergent-like manner, which allows the peptide to enter the cell.

Endocytosis

Contrary to the direct translocation model, a significant body of evidence suggests that the this compound can also be internalized through various endocytic pathways, which are energy-dependent processes. These pathways involve the engulfment of the peptide and its cargo into vesicles that are then transported into the cell. The specific endocytic routes implicated in Penetratin uptake include:

-

Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes.

-

Clathrin-Mediated Endocytosis: This is a receptor-mediated process involving the formation of clathrin-coated pits that invaginate to form vesicles.

-

Caveolae-Mediated Endocytosis: This pathway utilizes small, flask-shaped invaginations of the plasma membrane called caveolae.

It is important to note that even when taken up by endocytosis, for the peptide and its cargo to be biologically active, they must escape from the endosomal vesicles into the cytoplasm, a process known as "endosomal escape."

Quantitative Analysis of Cellular Uptake

The efficiency of this compound-mediated delivery is a critical parameter for its application in research and therapeutics. Various quantitative methods have been employed to assess its uptake efficiency, including flow cytometry, fluorescence microscopy, and mass spectrometry. The following table summarizes representative quantitative data on Penetratin uptake from the literature.

| Peptide/Cargo | Cell Line | Concentration (µM) | Incubation Time | Uptake Efficiency/Intracellular Concentration | Method | Reference |

| FITC-Penetratin | C6 | Not Specified | Not Specified | Time and concentration-dependent | Not Specified | |

| FITC-Penetratin | B16F10 | Not Specified | Not Specified | Time and concentration-dependent | Not Specified | |

| FITC-Penetratin | MCF-7 | Not Specified | Not Specified | Time and concentration-dependent | Not Specified | |

| FITC-Penetratin | MDA-MB-231 | Not Specified | Not Specified | Time and concentration-dependent | Not Specified | |

| Tat-peptide | HeLa | 10 | 3 hours | 1.8 ± 0.24 µM | Mass Spectrometry | |

| BR2-R9-FITC | MCF-7 | 5 | 48 hours | 73.8% of cells | Cell Counter | |

| BR2-R9-FITC | MDA-MB-231 | 5 | 48 hours | 97.6% of cells | Cell Counter | |

| R9-FITC | MCF-7 | 5 | 48 hours | 21.7% of cells | Cell Counter | |

| R9-FITC | MDA-MB-231 | 5 | 48 hours | 4.1% of cells | Cell Counter | |

| BR2-FITC | MDA-MB-231 | 5 | 48 hours | 11.2% of cells | Cell Counter | |

| Tamra-Pen-iCAL36 | Caco-2 | 1 | 1.5 hours | ~40% decrease with 10% serum | Flow Cytometry | |

| Tamra-Pen-iCAL36 | Calu-3 | 1 | 1.5 hours | ~50% decrease with 20% serum | Flow Cytometry |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and analysis of the this compound.

Solid-Phase Peptide Synthesis (SPPS) of Penetratin

Principle: This protocol describes the synthesis of the 16-amino acid Penetratin peptide using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase synthesis strategy.

Materials:

-

Rink-amide resin

-

Fmoc-protected amino acids (Arg(Pbf), Gln(Trt), Ile, Lys(Boc), Trp(Boc), Phe, Asn(Trt), Met, Lys(Boc), Trp(Boc), Lys(Boc))

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the Rink-amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) in DMF.

-

Add DIC and OxymaPure to activate the amino acid.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the Penetratin sequence (KKWM RRNQFI KIWQR).

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:1:2.5:2.5 v/v) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Lyophilization and Characterization: Lyophilize the purified peptide fractions and confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Purification of Recombinant Antennapedia Homeodomain

Principle: This protocol describes the purification of the 60-amino acid Antennapedia homeodomain from E. coli using a histidine-tag affinity chromatography method.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the His-tagged Antennapedia homeodomain sequence.

-

Luria-Bertani (LB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Dialysis tubing

-

Storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

-

Expression:

-

Inoculate a culture of the transformed E. coli in LB medium and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged Antennapedia homeodomain with elution buffer.

-

-

Dialysis and Storage:

-

Dialyze the eluted protein against storage buffer to remove imidazole and for buffer exchange.

-

Concentrate the purified protein if necessary.

-

Analyze the purity of the protein by SDS-PAGE.

-

Store the purified protein at -80°C.

-

Quantification of Cellular Uptake by Flow Cytometry

Principle: This protocol describes the quantification of the cellular uptake of a fluorescently labeled this compound using flow cytometry.

Materials:

-

Fluorescently labeled Penetratin (e.g., FITC-Penetratin)

-

Cultured cells (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow overnight.

-

Peptide Incubation:

-

Prepare different concentrations of the fluorescently labeled Penetratin in serum-free medium.

-

Wash the cells with PBS and replace the medium with the peptide-containing medium.

-

Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

-

-

Cell Harvesting and Washing:

-

Wash the cells with PBS to remove excess peptide.

-

Detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and pellet the cells by centrifugation.

-

Wash the cells with cold PBS to remove any remaining extracellularly bound peptide.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in PBS.

-

Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the internalized peptide.

-

Use untreated cells as a negative control to set the background fluorescence.

-

Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

-

Visualizations: Signaling Pathways and Experimental Workflows

Antennapedia Signaling Pathway in Drosophila Development

The Antennapedia protein functions as a transcription factor, regulating a network of downstream genes to specify the identity of the second thoracic segment (T2) in Drosophila. It achieves this by both activating and repressing target genes.

Caption: Antennapedia gene regulatory network in Drosophila imaginal discs.

Experimental Workflow for Cellular Uptake Analysis by Flow Cytometry

The following diagram illustrates the key steps involved in quantifying the cellular uptake of a fluorescently labeled this compound using flow cytometry.

Caption: Workflow for quantifying CPP uptake using flow cytometry.

Proposed Mechanism of this compound Translocation (Inverted Micelle Model)

This diagram illustrates the inverted micelle model, one of the proposed mechanisms for the direct translocation of the this compound across the cell membrane.

Caption: The inverted micelle model of this compound translocation.

Conclusion

The discovery of the this compound, a journey that began with the observation of a curious fruit fly mutant, has had a profound impact on cell biology and drug delivery. Its ability to ferry a wide range of molecules across the cellular barrier has opened up new avenues for therapeutic intervention and biological research. While the precise mechanisms of its translocation are still under investigation, the versatility and efficiency of Penetratin and its derivatives continue to make them invaluable tools for the scientific community. This technical guide has provided a comprehensive overview of the history, mechanisms, and practical applications of the this compound, with the aim of empowering researchers to effectively utilize this remarkable molecular vehicle in their own investigations. As our understanding of cell-penetrating peptides continues to evolve, the legacy of the this compound will undoubtedly endure, inspiring new innovations in the quest to conquer the cellular frontier.

References

- 1. Antennapedia - Wikipedia [en.wikipedia.org]

- 2. mun.ca [mun.ca]

- 3. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Antennapedia Homeodomain Cellular Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Antennapedia (Antp) homeodomain, and specifically its third helix, a 16-amino acid peptide known as Penetratin, has garnered significant attention for its remarkable ability to translocate across cellular membranes.[1][2][3] This property has positioned it as a leading cell-penetrating peptide (CPP) for the intracellular delivery of a wide range of therapeutic and diagnostic cargoes.[4][5] This technical guide provides an in-depth exploration of the core mechanisms governing its cellular uptake, supported by quantitative data, detailed experimental protocols, and visual pathways to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanisms of Cellular Uptake

The precise mechanism of Antennapedia homeodomain and Penetratin uptake has been a subject of extensive research, with evidence pointing towards multiple pathways that can operate simultaneously or become dominant under specific conditions, such as peptide concentration. The primary models proposed are direct translocation across the lipid bilayer and various forms of endocytosis.

1.1. Direct Translocation: An Energy-Independent Pathway

Early studies proposed a non-endocytotic, receptor- and energy-independent mechanism for Penetratin's entry into cells. This model is supported by observations that the peptide can be internalized efficiently at 4°C, a condition that inhibits most energy-dependent cellular processes, including endocytosis. The translocation is not dependent on a chiral receptor, as retro, enantio, and retro-inverso forms of Penetratin are also effectively internalized.

The proposed mechanism for direct translocation involves a two-step process:

-

Phase Transfer via Charge Neutralization : The initial step involves electrostatic interactions between the positively charged Penetratin peptide and negatively charged components of the cell membrane, such as phospholipids. This interaction neutralizes the charge, promoting the transfer of the peptide from the hydrophilic extracellular environment into the hydrophobic core of the lipid bilayer.

-

Tryptophan-Dependent Translocation : Following the initial membrane association, the translocation across the bilayer is critically dependent on specific amino acid residues, most notably tryptophan. The substitution of tryptophan at position 6 with phenylalanine (W6F) impairs the peptide's ability to cross the biological membrane, even though the mutant can still undergo the initial phase transfer. This highlights that simple binding and charge neutralization are insufficient for full translocation, which requires a specific tryptophan-mediated interaction with the lipid core. Some models suggest this process may involve the transient formation of inverted micelles.

1.2. Endocytic Pathways

Contrary to a purely direct translocation model, a significant body of evidence demonstrates the involvement of endocytosis in the uptake of Antp and other CPPs. This is particularly prevalent for the full homeodomain or when Penetratin is conjugated to large cargo molecules. Studies suggest that Antp can utilize multiple endocytic pathways simultaneously, including macropinocytosis, clathrin-mediated endocytosis, and caveolae/lipid-raft-dependent endocytosis.

-

Lipid Raft-Dependent Endocytosis : Confocal microscopy studies have shown that Antp-peptide conjugates co-localize with cholera toxin, a marker for lipid raft domains, but not with transferrin, a marker for clathrin-mediated endocytosis. The disruption of these lipid rafts using methyl-β-cyclodextrin was found to attenuate peptide uptake, suggesting this is a predominant endocytic route.

-

Macropinocytosis : The complete Antennapedia homeodomain, which exhibits a higher translocation efficiency than Penetratin alone, has been shown to be internalized via macropinocytosis. This is supported by pharmacological inhibition studies and the co-localization of the internalized homeodomain with fluid-phase dyes like dextran. Macropinocytosis is a non-selective process for internalizing large quantities of solute, which may explain its role in the uptake of larger cargo.

Quantitative Analysis of Uptake

The efficiency of Antennapedia-mediated delivery can be quantified and compared with other CPPs. The choice of CPP can significantly impact delivery magnitude and associated cytotoxicity.

Table 1: Comparative Uptake and Toxicity of Cell-Penetrating Peptides

| CPP | Relative Uptake Magnitude (with cargo) | Relative Cellular Toxicity |

|---|---|---|

| Antennapedia | > TAT | < TAT < Transportan < Polyarginine |

| TAT | < Antennapedia | > Antennapedia |

| Transportan | = Polyarginine | > TAT |

| Polyarginine | = Transportan | Highest Toxicity |

Data synthesized from studies in HeLa, A549, and CHO cell lines.

Table 2: Quantitative Data on Antp-Mediated Molecular Transfer

| Experiment | Peptide/Cargo | Concentration | Result | Reference |

|---|---|---|---|---|

| Phase Transfer Assay | NBD-Penetratin & PS Lipids | 4.4 µM Peptide | Optimal transfer at 8:1 lipid:peptide molar ratio | |

| DNA Phase Transfer | Penetratin & dsDNA | 4.4 µM Peptide | Up to 80% of dsDNA transferred to hydrophobic phase | |

| Cellular DNA Uptake (37°C) | Penetratin & DNA | 32 µM Peptide | 30-fold stimulation of DNA internalization | |

| Cellular DNA Uptake (37°C) | W6F Mutant & DNA | 32 µM Peptide | 15-fold stimulation of DNA internalization | |

| Cellular DNA Uptake (4°C) | Penetratin & DNA | 32 µM Peptide | ~60-fold stimulation of DNA internalization |

| Cellular DNA Uptake (4°C) | W6F Mutant & DNA | 32 µM Peptide | ~6-fold stimulation (uptake nearly lost) | |

Key Experimental Methodologies

The elucidation of the Antp uptake mechanism relies on a combination of biophysical and cell-based assays.

3.1. Phase Transfer Assay This assay is used to assess the ability of Penetratin to move from a hydrophilic (aqueous) to a hydrophobic (organic) environment, mimicking the transition into a cell membrane.

-

Protocol :

-

A fluorescently labeled peptide (e.g., NBD-Penetratin) is dissolved in an aqueous buffer (e.g., 10 mM Tris, pH 7.4) to a known concentration (e.g., 4.4 µM).

-

Lipids (e.g., phosphatidylserine, PS) are dissolved in an organic solvent like chloroform.

-

The aqueous and organic phases are mixed to allow for interaction.

-

After separation of the phases, the fluorescence remaining in the aqueous phase is quantified. A decrease in aqueous fluorescence indicates a transfer of the peptide into the hydrophobic phase.

-

The assay can be adapted to measure the co-transfer of hydrophilic cargo, such as DNA oligonucleotides, by using a radiolabeled or fluorescently tagged cargo.

-

3.2. Confocal Microscopy for Live-Cell Imaging This technique is crucial for visualizing the intracellular localization of the peptide and determining the pathway of entry by co-localization with specific endocytic markers.

-

Protocol :

-

Cells (e.g., HeLa cells) are cultured on glass-bottom dishes suitable for microscopy.

-

Cells are incubated with a fluorescently labeled Antp-cargo conjugate (e.g., 5 µM rhodamine-labeled Antp-PKI).

-

To identify the uptake pathway, cells are co-incubated with markers for different endocytic routes (e.g., fluorescently labeled transferrin for clathrin-mediated endocytosis, or cholera toxin subunit B for lipid rafts).

-

To confirm the role of a specific pathway, cells can be pre-treated with pharmacological inhibitors (e.g., methyl-β-cyclodextrin to disrupt lipid rafts).

-

Live cells are imaged at various time points using a confocal microscope to observe the kinetics and spatial distribution of the peptide and markers. Performing imaging on live cells avoids potential artifacts associated with cell fixation.

-

3.3. FACS Analysis for Quantitative Uptake Flow cytometry (FACS) allows for the high-throughput quantification of peptide internalization across a large cell population.

-

Protocol :

-

Cells (e.g., HeLa, A549, CHO) are incubated with fluorescently labeled CPPs for various time points (e.g., 1-3 hours to determine maximal uptake).

-

Following incubation, cells are washed and treated with trypsin to remove any non-internalized, membrane-bound peptide.

-

Cells are then resuspended in buffer and analyzed by a flow cytometer.

-

The mean fluorescence intensity of the cell population is measured, which is proportional to the amount of internalized peptide. This allows for a quantitative comparison of the uptake efficiency between different CPPs, concentrations, and cell types.

-

Conclusion

The cellular uptake of the Antennapedia homeodomain is a complex process involving a dual mode of entry. While direct, energy-independent translocation across the plasma membrane is a key feature, particularly for the short Penetratin peptide, endocytic pathways—primarily lipid raft-mediated endocytosis and macropinocytosis—play a significant and often dominant role. The prevalence of each pathway is influenced by factors such as peptide concentration, the nature and size of the conjugated cargo, and the specific cell type. For professionals in drug development, a thorough understanding of these mechanisms is critical for designing efficient and non-toxic delivery vectors tailored to specific therapeutic applications.

References

- 1. Cellular uptake of Antennapedia Penetratin peptides is a two-step process in which phase transfer precedes a tryptophan-dependent translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The third helix of the Antennapedia homeodomain translocates through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new Antennapedia-derived vector for intracellular delivery of exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Penetratin: A Technical Guide to Sequence, Structure, and Cellular Translocation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Penetratin (pAntp) is a highly-studied cell-penetrating peptide (CPP) renowned for its remarkable ability to traverse cellular membranes and deliver a wide array of molecular cargo.[1][2] Originally derived from the third helix of the homeodomain of the Drosophila Antennapedia transcription protein, this 16-amino-acid peptide has become a pivotal tool in drug delivery and molecular biology.[1][3][4] Its capacity to transport molecules like nucleic acids, proteins, and therapeutic agents across the cell membrane, and even the blood-brain barrier, makes it a subject of intense research for applications in gene therapy and targeted drug delivery, particularly for cancer and neurodegenerative diseases.

Peptide Sequence and Physicochemical Properties

Penetratin is characterized by a high proportion of basic (positively charged) and hydrophobic residues, which are critical for its interaction with and subsequent penetration of the negatively charged cell membrane. The primary sequence and core properties are summarized below.

| Property | Value | Reference |

| Amino Acid Sequence | Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys (RQIKIWFQNRRMKWKK) | |

| Alternative Sequence | RQIKIWFQNRRMKWKKGG | |

| Molecular Weight | ~2246.8 Da (for 16-residue version) | |

| Classification | Cationic, Secondary Amphipathic CPP | |

| Minimal Sequence | RRMKWKK (P7), though its delivery efficacy is debated. |

Structural Characteristics

The structure of Penetratin is highly dependent on its environment. This conformational flexibility is key to its mechanism of action.

-

In Aqueous Solution: In a standard buffer solution, Penetratin exists primarily as a random coil.

-

In Membrane Environments: Upon interaction with the phospholipid bilayer of a cell membrane, Penetratin undergoes a significant conformational change. Driven by electrostatic interactions between the cationic peptide and anionic membrane components, it folds into a more ordered secondary structure. Biophysical studies, including high-resolution NMR spectroscopy, have shown that Penetratin adopts an α-helical conformation, particularly in the N-terminal region, when embedded in membrane-mimicking environments like micelles or lipid bilayers. The C-terminus often remains more flexible and unstructured.

Mechanism of Cellular Uptake

The precise mechanism of Penetratin's entry into cells is a subject of ongoing research and is understood to be a multi-faceted process dependent on factors like peptide concentration and cargo type. Several models have been proposed, and it is likely that multiple pathways occur concurrently.

The initial step universally involves the electrostatic interaction between the positively charged Penetratin and negatively charged components of the cell surface, such as heparan sulfates and phospholipids. Following this binding, internalization is thought to proceed via one or more of the following pathways.

-

Direct Translocation: Some evidence suggests Penetratin can directly penetrate the lipid bilayer without requiring energy-dependent processes. This may involve the formation of transient pores or other forms of membrane destabilization that allow the peptide and its cargo to pass directly into the cytosol.

-

Endocytosis: Penetratin uptake can also be an energy-dependent process involving endocytic pathways. This is initiated by the interaction of the peptide with cell surface proteoglycans, which promotes internalization into endosomes. For the attached cargo to become biologically active, it must then escape the endosome and enter the cytoplasm.

-

Inverted Micelle Formation: A third model proposes that Penetratin dimers interact with negatively charged phospholipids to form an inverted micelle structure within the membrane bilayer. This structure encapsulates the hydrophilic peptide, facilitating its passage through the hydrophobic membrane core.

Experimental Protocols

Investigating the efficacy and mechanism of Penetratin requires specific experimental procedures. Below are generalized protocols for peptide synthesis and a cellular uptake assay.

Protocol: CPP-Mediated Plasmid Delivery

This protocol outlines a general method for transfecting cells with a plasmid DNA using a CPP like Penetratin.

-

Cell Culture: Plate target cells in appropriate culture dishes and grow until they are healthy and sub-confluent at the time of transfection.

-

Reagent Preparation:

-

Prepare a stock solution of Penetratin (e.g., 1-10 mM) in sterile, nuclease-free water.

-

Prepare the DNA plasmid at a concentration of 1-2 µg/µL.

-

-

Complex Formation:

-

In a sterile microcentrifuge tube, mix the Penetratin and plasmid DNA solutions. A common starting point is a molar ratio of 5:1 to 10:1 (CPP:DNA).

-

Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of CPP-DNA nanocomplexes.

-

-

Transfection:

-

Dilute the complexes in a sterile, serum-free medium.

-

Remove the existing medium from the cells and add the diluted complex solution dropwise.

-

Incubate the cells with the complexes at 37°C in a CO2 incubator for 4 to 48 hours, depending on the cell line and experimental goals.

-

-

Post-Transfection:

-

After the incubation period, replace the transfection medium with a fresh, complete culture medium.

-

Allow the cells to grow for another 24-72 hours before analysis.

-

-

Analysis: Assess transfection efficiency by measuring the expression of a reporter gene on the plasmid (e.g., GFP via fluorescence microscopy or flow cytometry) or by assaying the function of the delivered gene.

Quantitative Data Summary

The efficiency of Penetratin can be influenced by modifications to its sequence. Truncating the peptide can significantly impact its ability to not only enter cells but also to deliver functional cargo to the cytosol.

| Peptide | Sequence | Relative Internalization Efficiency | Efficacy in Cytosolic Cargo Delivery | Reference |

| Penetratin (P16) | RQIKIWFQNRRMKWKK | 100% (Baseline) | Effective | |

| Truncated Penetratin (P7) | RRMKWKK | ~60% | Ineffective |

As shown in the table, while the shortened P7 sequence retains a significant portion of its ability to be internalized by cells, it is largely ineffective at delivering a bioactive cargo to the cytosol, highlighting that cellular entry alone is insufficient for successful delivery. The full-length sequence is required for proper interaction with the lipid bilayer to enable cytosolic access.

References

- 1. lifetein.com [lifetein.com]

- 2. Cell-penetrating peptides (CPPs) | Life Sciences - Peptides and Biochemicals Products | Biosynth [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural Elucidation of Cell-Penetrating Penetratin Peptide in Model Membranes at Atomic Level: Probing Hydrophobic Interactions in the Blood-Brain-Barrier - PMC [pmc.ncbi.nlm.nih.gov]

The Unlocking of the Cell: An In-depth Technical Guide to the Mechanism of Action of the Antennapedia Peptide

For Researchers, Scientists, and Drug Development Professionals

The Antennapedia (Antp) peptide, a 16-amino acid sequence derived from the third helix of the Drosophila Antennapedia homeodomain, has emerged as a powerful tool in cellular and molecular biology. Its remarkable ability to traverse cellular membranes, a feat that has earned it the classification of a cell-penetrating peptide (CPP), has opened new avenues for the intracellular delivery of a wide array of cargo molecules, from small molecules and peptides to large proteins and nucleic acids. This technical guide provides a comprehensive overview of the current understanding of the Antennapedia peptide's mechanism of action, with a focus on the molecular interactions and cellular pathways that govern its entry into cells.

I. Core Mechanisms of Cellular Uptake: A Dual Modality

The scientific community has extensively investigated the precise mechanisms by which the this compound, also known as Penetratin, achieves cellular internalization. The prevailing evidence points towards a dual modality of uptake, encompassing both direct translocation across the plasma membrane and energy-dependent endocytotic pathways. The dominance of one pathway over the other appears to be influenced by several factors, including peptide concentration, the nature of the conjugated cargo, and the specific cell type.

Direct Translocation: An Energy-Independent Passage

Early investigations into the Antp peptide's mechanism of action revealed its capacity to enter cells at low temperatures (4°C), a condition that effectively halts energy-dependent cellular processes like endocytosis. This observation provided strong evidence for a direct translocation mechanism, a physical passage across the lipid bilayer that does not require cellular energy expenditure. This process is thought to be initiated by the electrostatic interaction between the positively charged amino acid residues of the Antp peptide and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans and the head groups of acidic phospholipids like phosphatidylserine[1][2].

Several models have been proposed to elucidate the molecular events of direct translocation:

-

The Inverted Micelle Model: This model postulates that the interaction of the Antp peptide with the lipid bilayer induces a localized destabilization, leading to the formation of inverted micelles. In this transient structure, the polar head groups of the phospholipids orient inwards to surround the peptide, creating a hydrophilic core that facilitates its transport across the hydrophobic membrane interior[3][4].

-

Pore Formation and the "Electroporation-like" Mechanism: Another proposed mechanism involves the formation of transient pores or disruptions in the membrane. High-resolution NMR studies have suggested that the Antp peptide, particularly its critical tryptophan residues, can insert deep into the hydrophobic core of the membrane. This insertion is thought to induce a change in the orientation of the lipid headgroups, creating a localized electric field gradient that facilitates the peptide's passage in a manner akin to electroporation[5]. This translocation does not appear to involve the formation of stable pores that would lead to cellular leakage.

-

The Two-Step "Phase Transfer and Translocation" Model: This model breaks down the direct translocation process into two critical events. The first step is a "phase transfer," where the peptide moves from the aqueous extracellular environment into the hydrophobic environment of the lipid bilayer. This is driven by charge neutralization through interactions with negatively charged lipids. The second step is the actual translocation across the membrane, a process that is critically dependent on the presence of specific tryptophan residues within the peptide sequence.

Endocytosis: An Energy-Dependent Engulfment

Contrary to the initial belief that Antp uptake was solely an energy-independent process, a significant body of evidence now supports the involvement of endocytotic pathways, particularly at higher peptide concentrations. Endocytosis is an active cellular process where the cell membrane engulfs substances from the external environment, forming vesicles that are then transported into the cell's interior. For the this compound, several endocytotic routes have been implicated:

-

Macropinocytosis: This form of endocytosis involves the formation of large, irregular vesicles called macropinosomes and is often triggered by the binding of ligands to the cell surface.

-

Clathrin-Mediated Endocytosis: This pathway is characterized by the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles. Studies have shown a higher contribution of this pathway for Antp uptake compared to other CPPs like TAT.

-

Caveolae-Dependent Endocytosis: Caveolae are small, flask-shaped invaginations of the plasma membrane that are also involved in cellular uptake.

The involvement of endocytosis is often demonstrated by the inhibition of peptide uptake in the presence of metabolic inhibitors or at low temperatures. Furthermore, co-localization studies using markers for specific endocytotic pathways have provided visual evidence for the internalization of Antp via these routes. It is important to note that for cargo delivered via endocytosis, endosomal escape is a critical subsequent step for the cargo to reach its intracellular target.

II. Quantitative Data on this compound Interactions and Uptake

The following tables summarize key quantitative data from various studies, providing a comparative overview of the parameters influencing the this compound's interaction with membranes and its cellular uptake.

| Parameter | Value | Experimental Context | Reference |

| Optimal Lipid:Peptide Molar Ratio for Phase Transfer | 8:1 | NBD-Penetratin transfer from aqueous to hydrophobic phase in the presence of phosphatidylserine (PS). | |

| Peptide Concentration for DNA Internalization | 32 µM | Penetratin promoting the uptake of 6.5 nM dsDNA oligonucleotides into COS7 cells. | |

| Peptide Concentration for Confocal Microscopy | 100 µM | Penetratin facilitating the nuclear localization of 0.2 µM FITC-labeled dsDNA in COS7 cells at 4°C. | |

| Peptide Concentration for Cellular Uptake Studies | 0.5 - 10 µM | Concentration range used to study the internalization of an Antp analogue in CHO cells, showing a cooperative sigmoidal-like uptake curve. | |

| Maximal Uptake Time | 1 - 3 hours | Kinetic profile of unconjugated this compound uptake in HeLa, A549, and CHO cell lines as determined by FACS analysis. |

III. Experimental Protocols: Methodologies for Studying the Mechanism of Action

A variety of experimental techniques have been employed to dissect the mechanism of this compound uptake. Below are detailed methodologies for key experiments cited in the literature.

Phase Transfer Assay

This assay is used to assess the ability of the this compound to facilitate the transfer of a molecule from a hydrophilic (aqueous) to a hydrophobic (organic) phase, mimicking the initial step of membrane interaction.

Protocol:

-

Prepare a solution of NBD (nitrobenzoxadiazole)-labeled Penetratin at a concentration of 2.2 µM in 10 mM Tris buffer, pH 7.4.

-

Prepare lipid solutions (e.g., phosphatidylserine, phosphatidylcholine) in chloroform.

-

Mix the NBD-Penetratin solution with the lipid solution in a two-phase system (water/chloroform).

-

Vortex the mixture to allow for partitioning of the peptide.

-

Allow the phases to separate by centrifugation.

-

Quantify the amount of NBD-Penetratin remaining in the aqueous phase by measuring the NBD fluorescence.

-

A decrease in fluorescence in the aqueous phase indicates a transfer of the peptide into the hydrophobic phase.

Reference for this protocol is based on the description in.

Cellular Uptake of Oligonucleotides

This experiment is designed to quantify the ability of the this compound to deliver a cargo, in this case, a DNA oligonucleotide, into living cells.

Protocol:

-

Culture cells (e.g., COS7) in appropriate growth medium.

-

Prepare a solution of 32P-labeled double-stranded DNA oligonucleotide (6.5 nM) in serum-free medium.

-

Pre-incubate the labeled oligonucleotide with or without the this compound (e.g., 32 µM) for a specified time.

-

Add the mixture to the cultured cells and incubate for 2 hours at 37°C or 4°C.

-

Wash the cells extensively with PBS to remove non-internalized peptide and oligonucleotide.

-

Lyse the cells and quantify the internalized radioactivity using a scintillation counter.

-

Compare the radioactivity in cells treated with the peptide to control cells (oligonucleotide alone) to determine the enhancement of uptake.

Reference for this protocol is based on the description in.

Confocal Microscopy for Intracellular Localization

This technique provides visual evidence of the intracellular localization of the this compound and its cargo.

Protocol:

-

Seed cells (e.g., COS7) on glass coverslips and allow them to adhere.

-

Prepare a solution of FITC (fluorescein isothiocyanate)-labeled dsDNA oligonucleotide (0.2 µM) with or without the this compound (100 µM) in serum-free medium.

-

Incubate the cells with the mixture for 2 hours at 4°C to favor direct translocation.

-

Wash the cells with PBS.

-

Fix the cells with an appropriate fixative (note: some studies suggest that fixation can cause artifacts, so live-cell imaging is an alternative).

-

Mount the coverslips on microscope slides.

-

Visualize the intracellular fluorescence using a confocal microscope to determine the subcellular localization of the labeled oligonucleotide.

Reference for this protocol is based on the description in.

IV. Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: Overview of this compound cellular uptake mechanisms.

Caption: Experimental workflow for the phase transfer assay.

References

- 1. Antennapedia and HIV transactivator of transcription (TAT) "protein transduction domains" promote endocytosis of high molecular weight cargo upon binding to cell surface glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Homeodomain-derived peptides. In and out of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Energy-Independent Translocation of the Antennapedia Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Antennapedia (Antp) peptide, a 16-amino acid sequence derived from the third helix of the Drosophila Antennapedia homeodomain, has garnered significant attention as a cell-penetrating peptide (CPP) capable of traversing biological membranes. A substantial body of evidence supports a receptor- and energy-independent mechanism for its translocation, making it a promising vector for the intracellular delivery of therapeutic cargo. This technical guide provides an in-depth exploration of the core mechanisms governing this process, detailed experimental protocols for its study, and a summary of key quantitative data.

Introduction to Antennapedia Peptide and its Translocation Properties

The Antennapedia homeodomain is a highly conserved 60-amino acid DNA-binding motif found in a class of transcription factors crucial for embryonic development.[1][2] Unexpectedly, it was discovered that this homeodomain and its third helix, also known as Penetratin, could readily enter cells, even at low temperatures that inhibit energy-dependent uptake pathways.[1][3] This observation pointed towards an unconventional, non-endocytotic mechanism of internalization.[4] Further studies using retro, enantio, and retro-inverso forms of Penetratin, which are also efficiently internalized, confirmed that the translocation is independent of chiral receptors. This energy- and receptor-independent translocation is a key feature that distinguishes it from many other cellular uptake mechanisms and makes it an attractive tool for drug delivery.

The Core Mechanism: A Two-Step Energy-Independent Process

The energy-independent translocation of the this compound is widely accepted to occur via a direct interaction with the plasma membrane, bypassing the need for metabolic energy. This process can be dissected into two principal steps:

-

Phase Transfer via Electrostatic Interaction and Charge Neutralization: The initial event is the electrostatic interaction of the positively charged Antp peptide with the negatively charged phospholipids, such as phosphatidylserine (PS), on the outer leaflet of the cell membrane. This interaction leads to charge neutralization, facilitating the transfer of the peptide from the aqueous extracellular environment into the hydrophobic core of the lipid bilayer. This "phase transfer" is a critical prerequisite for translocation.

-

Tryptophan-Dependent Translocation: Following insertion into the membrane, the subsequent translocation into the cytoplasm is critically dependent on a specific tryptophan residue (W48 in the homeodomain, W6 in the 16-amino acid Penetratin peptide). A mutant form of the peptide where this tryptophan is replaced by phenylalanine (W6F) can still undergo phase transfer but fails to translocate across the membrane at 4°C, highlighting the crucial role of the indole ring of tryptophan in this step. The proposed mechanism for this final translocation step involves the induction of a transient membrane destabilization, possibly through the formation of inverted micelles, which allows the peptide and its associated cargo to enter the cytoplasm without forming pores.

The following diagram illustrates this proposed two-step mechanism.

Quantitative Data on Translocation Efficiency

The efficiency of Antennapedia-mediated translocation has been quantified in various experimental settings. The following tables summarize key findings.

| Experiment | Peptide/Cargo | Concentration | Key Finding | Reference |

| Phase Transfer Assay | NBD-Penetratin | 4.4 µM | Optimal phase transfer achieved at an 8:1 lipid (PS) to peptide molar ratio. | |

| DNA Transfer (in vitro) | Penetratin + dsDNA | 4.4 µM Penetratin | Promoted the transfer of up to 80% of dsDNA oligonucleotides into a hydrophobic phase. | |

| Cellular DNA Uptake (4°C) | Penetratin + 32P-dsDNA | 32 µM Penetratin, 6.5 nM dsDNA | 60-fold increase in DNA internalization in COS7 cells compared to control. | |

| Cellular DNA Uptake (37°C) | Penetratin + 32P-dsDNA | 32 µM Penetratin, 6.5 nM dsDNA | 30-fold increase in DNA internalization in COS7 cells. | |

| Mutant Peptide DNA Uptake (4°C) | W6F Penetratin + 32P-dsDNA | 32 µM W6F Penetratin, 6.5 nM dsDNA | Only a 6-fold increase in DNA internalization, demonstrating the importance of Tryptophan. | |

| Confocal Microscopy | Penetratin + FITC-dsDNA | 100 µM Penetratin, 0.2 µM FITC-dsDNA | Strong nuclear signal in all cells after 2 hours at 4°C. |

Table 1: Quantitative analysis of this compound-mediated transfer and uptake.

| Cell Line | Unconjugated Peptide Uptake Ranking | Peptide-Cargo Conjugate Uptake Ranking | Reference |

| A549, HeLa, CHO | Polyarginine > Antennapedia > TAT = Transportan | Polyarginine = Transportan > Antennapedia > TAT |

Table 2: Comparative cellular uptake of different cell-penetrating peptides.

Key Experimental Protocols

The study of Antennapedia's energy-independent translocation relies on a set of specialized in vitro and cell-based assays.

Phase Transfer Assay

This assay is fundamental to demonstrating the first step of the translocation mechanism: the transfer of the peptide from an aqueous to a hydrophobic environment.

Objective: To quantify the transfer of a fluorescently labeled this compound from an aqueous phase to an organic phase in the presence or absence of lipids.

Materials:

-

NBD (7-nitrobenz-2-oxa-1,3-diazol)-labeled this compound (NBD-Penetratin)

-

Aqueous buffer: 10 mM Tris, pH 7.4

-

Organic solvent: Chloroform

-

Lipids: Phosphatidylserine (PS) and Phosphatidylcholine (PC) dissolved in chloroform

-

Fluorimeter

Procedure:

-

Prepare a solution of NBD-Penetratin in the aqueous buffer (e.g., 4.4 µM).

-

In a separate tube, prepare the organic phase (chloroform) with or without lipids at the desired concentration.

-

Mix 1 mL of the aqueous phase with 1 mL of the organic phase.

-

Vortex the mixture vigorously for 30 seconds to create an emulsion.

-

Separate the two phases by either overnight incubation at 4°C or by centrifugation at 800 x g for 15 minutes.

-

Carefully collect the aqueous phase.

-

Quantify the amount of NBD-Penetratin remaining in the aqueous phase using a fluorimeter (excitation at 464 nm, emission at 537 nm).

-

The amount of peptide transferred to the organic phase can be calculated by subtracting the remaining aqueous fluorescence from the initial fluorescence.

Cellular Uptake Assay at Low Temperature

This assay provides evidence for energy-independent translocation by demonstrating peptide uptake under conditions where energy-dependent pathways are inhibited.

Objective: To quantify the internalization of this compound and its cargo into cultured cells at 4°C.

Materials:

-

Cultured cells (e.g., COS7)

-

Cell culture medium (e.g., DMEM)

-

This compound (Penetratin)

-

Fluorescently or radioactively labeled cargo (e.g., FITC-dsDNA or 32P-dsDNA)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Instrumentation for detection (Confocal microscope, scintillation counter, or flow cytometer)

Procedure:

-

Seed cells in appropriate culture plates (e.g., 24-well plates or plates with coverslips) and grow to a suitable confluency.

-

Pre-cool all solutions and the cells to 4°C.

-

Wash the cells twice with ice-cold PBS.

-

Prepare the incubation medium containing the Antp peptide and labeled cargo at the desired concentrations in serum-free medium.

-

Incubate the cells with the peptide-cargo mixture for a defined period (e.g., 2 hours) at 4°C.

-

Remove the incubation medium and wash the cells twice with ice-cold PBS containing 0.5 M NaCl, followed by one wash with ice-cold PBS to remove non-specifically bound peptide.

-

Treat the cells with trypsin to detach them and to remove any remaining surface-bound peptide.

-

For quantification of radiolabeled cargo, lyse the cells and measure the radioactivity using a scintillation counter.

-

For visualization of fluorescent cargo, fix the cells (if necessary, using a mild fixation protocol) and mount them for confocal microscopy.

-

For flow cytometry, quench the trypsin activity, wash the cells, and resuspend them in an appropriate buffer for analysis.

Preparation of Giant Unilamellar Vesicles (GUVs)

GUVs are a powerful tool to study the direct interaction of the this compound with a lipid bilayer in a simplified, protein-free system.

Objective: To create cell-sized vesicles with a single lipid bilayer for microscopy studies.

Materials:

-

Lipids (e.g., POPC, with a small percentage of negatively charged lipids like MPB-PE)

-

Chloroform

-

Indium Tin Oxide (ITO) coated glass slides

-

Function generator and amplifier for applying an AC electric field

Procedure (Electroformation Method):

-

Prepare a lipid solution in chloroform.

-

Deposit a small volume of the lipid solution onto the conductive side of an ITO-coated glass slide and allow the solvent to evaporate, forming a thin lipid film.

-

Assemble a chamber with two such slides facing each other, separated by a spacer.

-

Fill the chamber with a swelling buffer (e.g., sucrose solution).

-

Apply an AC electric field (e.g., 10 Hz, 1-2 V) to the slides for several hours. This induces the lipid film to swell and form GUVs.

-

The GUVs can then be harvested and used for microscopy experiments where fluorescently labeled Antp peptide is added to observe its interaction with the vesicle membrane.

Conclusion

The this compound's ability to translocate across cell membranes in an energy-independent manner presents a significant advantage for the delivery of a wide range of cargo molecules, including peptides, nucleic acids, and small proteins. The two-step mechanism, initiated by electrostatic interactions and culminated by a tryptophan-dependent translocation, provides a framework for understanding and potentially enhancing its delivery efficiency. The experimental protocols outlined in this guide offer robust methods for researchers to investigate this phenomenon further and to evaluate the potential of Antennapedia-based vectors in their specific drug development applications. While alternative uptake pathways like endocytosis may contribute under certain conditions, the energy-independent direct translocation remains a core and defining feature of the this compound.

References

- 1. A New Method for the Reconstitution of Membrane Proteins into Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Circular Dichroism Spectroscopy for the Study of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 4. epfl.ch [epfl.ch]

The Pivotal Role of Tryptophan Residues in Penetratin's Cellular Translocation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Penetratin, a 16-amino-acid peptide derived from the Antennapedia homeodomain, has been extensively studied for its remarkable ability to traverse cellular membranes and deliver a variety of cargo molecules. Central to its function are two highly conserved tryptophan (Trp) residues. This technical guide delves into the critical role of these aromatic residues, summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate processes involved in Penetratin's mechanism of action.

Tryptophan Residues: The Anchors and Engines of Penetratin's Function

Penetratin's primary sequence (RQIKIWFQNRRMKWKK) contains two tryptophan residues at positions 6 (Trp48) and 14 (Trp56) relative to the start of the full Antennapedia homeodomain's third helix. These residues are not merely passive structural components; they are actively involved in the peptide's interaction with and translocation across the lipid bilayer.

Their key functions include:

-

Membrane Anchoring and Insertion: The indole side chain of tryptophan has a unique amphipathic nature, allowing it to partition favorably at the lipid-water interface of the cell membrane.[1][2] Experimental evidence suggests that upon interaction with negatively charged membranes, Penetratin undergoes a conformational change from a random coil to an α-helix, with its tryptophan residues orienting parallel to the membrane surface.[3][4] Fluorescence quenching studies have revealed that Trp48 inserts deeper into the lipid bilayer compared to Trp56.[5] This differential insertion is crucial for initiating membrane perturbation.

-

Driving Translocation: The interaction of tryptophan residues with the membrane is not static. It is believed to be a key driver of the translocation process. One proposed mechanism involves the tryptophan residues inducing a local destabilization of the lipid bilayer, facilitating the peptide's entry. This process is a critical step in the direct translocation pathway.

-

Facilitating Endocytosis: Beyond direct translocation, tryptophan residues are also implicated in the endocytic uptake of Penetratin. They have been shown to play a significant role in the interaction with cell-surface glycosaminoglycans (GAGs). The affinity of Penetratin analogs for heparin, a type of GAG, increases linearly with the number of tryptophan residues. This interaction can trigger GAG-dependent endocytosis.

The substitution of these tryptophan residues, particularly with phenylalanine, has been shown to significantly impair the cellular uptake of Penetratin, underscoring their indispensable role.

Quantitative Analysis of Tryptophan's Contribution

The following tables summarize quantitative data from various biophysical studies, highlighting the impact of tryptophan residues on Penetratin's interaction with model membranes and its cellular uptake.

| Peptide Variant | Lipid Vesicle Composition | Fluorescence Quantum Yield (Relative to free Trp) | Maximum Emission Wavelength (λmax) Blue Shift (nm) | Key Finding | Reference |

| Wild-type Penetratin | POPC/POPG | Increase upon binding | Significant blue shift | Indicates Trp insertion into a less polar environment. | |

| W48F-Penetratin | PC/PS (80:20) | - | Smaller blue shift than W56F | Suggests W56 is in a more hydrophobic environment in this mutant. | |

| W56F-Penetratin | PC/PS (80:20) | - | Larger blue shift than W48F | Indicates a deeper insertion of Trp48 into the bilayer. | |

| Penetratin | DOPC/DOPG | - | - | Binding affinity increases with cholesterol content. |

Table 1: Tryptophan Fluorescence Spectroscopy Data for Penetratin and its Analogs.

| Peptide | GAG | Dissociation Constant (K | Cellular Uptake in CHO cells (fold increase vs. no Trp) | Key Finding | Reference |

| Penetratin analog (1 Trp) | Heparin | 30 | 2 | Affinity for GAGs and cellular uptake are dependent on the number of Trp residues. | |

| Penetratin analog (2 Trp) | Heparin | - | 10 | ||

| Penetratin analog (3 Trp) | Heparin | - | 20 | ||

| Penetratin analog (6 Trp) | Heparin | 1.5 | - |

Table 2: Impact of Tryptophan Number on GAG Binding and Cellular Uptake.

| Peptide Variant | Cellular Uptake Efficiency (% of Wild-type Penetratin) | Key Finding | Reference |

| W6F (W48F) Mutant | Almost complete loss of internalization | Demonstrates the critical role of Trp48 in translocation. | |

| Phe(6,14)-penetratin | Decreased cellular uptake | Confirms the beneficial presence of tryptophans for efficient internalization. |

Table 3: Effect of Tryptophan Substitution on Cellular Uptake.

Experimental Methodologies

The following are detailed protocols for key experiments used to elucidate the role of tryptophan residues in Penetratin function.

Intrinsic Tryptophan Fluorescence Spectroscopy

This technique is used to monitor the local environment of the tryptophan residues as the peptide interacts with lipid vesicles.

-

Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. Lipids (e.g., POPC, POPG, DOPC, DOPG) in chloroform are dried to a thin film under nitrogen and then placed under vacuum. The lipid film is hydrated with a buffer (e.g., 10 mM Tris, pH 7.4) and subjected to freeze-thaw cycles. The resulting multilamellar vesicles are then extruded through polycarbonate filters with a defined pore size (e.g., 100 nm) to form LUVs.

-

Fluorescence Measurements:

-

A solution of the peptide (e.g., 1 µM) in buffer is placed in a quartz cuvette.

-

The intrinsic tryptophan fluorescence is excited at approximately 295 nm to minimize tyrosine excitation.

-

The emission spectrum is recorded from 300 to 400 nm.

-

Aliquots of the LUV suspension are titrated into the peptide solution.

-

The emission spectrum is recorded after each addition and equilibration.

-

Changes in fluorescence intensity (quantum yield) and the position of the maximum emission wavelength (blue shift) are analyzed to infer the extent of tryptophan burial in the hydrophobic membrane core.

-

-

Quenching Studies: To determine the depth of tryptophan insertion, quenching agents that reside at different depths in the bilayer (e.g., brominated lipids) are incorporated into the LUVs. The degree of fluorescence quenching provides information on the proximity of the tryptophans to the quencher.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate the secondary structure of Penetratin in solution and upon interaction with membranes.

-

Sample Preparation: The peptide is dissolved in buffer or in the presence of LUVs at a desired peptide-to-lipid ratio.

-

CD Measurements:

-

Far-UV CD spectra (typically 190-250 nm) are recorded at a controlled temperature.

-

The spectra of the buffer and the LUVs alone are subtracted as background.

-

The resulting spectrum is analyzed to determine the percentage of α-helix, β-sheet, and random coil structures. A characteristic α-helical spectrum shows negative bands at approximately 208 and 222 nm and a positive band around 192 nm.

-

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of Penetratin binding to GAGs or lipid vesicles.

-

Sample Preparation: The peptide solution is placed in the sample cell of the calorimeter, and the GAG or vesicle solution is loaded into the injection syringe.

-

ITC Experiment:

-

Small aliquots of the titrant (GAGs or vesicles) are injected into the sample cell.

-

The heat change associated with each injection is measured.

-

The resulting data is plotted as heat change per injection versus the molar ratio of titrant to peptide.

-

The binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (K

-

Cellular Uptake Assays using Flow Cytometry

Flow cytometry provides a quantitative measure of peptide internalization into living cells.

-

Cell Culture and Labeling:

-

Cells (e.g., Chinese Hamster Ovary - CHO) are cultured to a suitable confluency.

-

The peptide is labeled with a fluorescent dye (e.g., FITC or TAMRA).

-

-

Uptake Experiment:

-

Cells are incubated with the fluorescently labeled peptide at a specific concentration and for a defined period at 37°C.

-

To distinguish between membrane-bound and internalized peptide, the cells can be treated with trypsin to remove surface-bound peptide or a quenching agent like Trypan Blue.

-

As a control for energy-dependent uptake, experiments are also performed at 4°C.

-

-

Flow Cytometry Analysis:

-

The cells are washed, harvested, and resuspended in a suitable buffer (e.g., PBS).

-

The fluorescence intensity of individual cells is measured using a flow cytometer.

-

The mean fluorescence intensity of the cell population is used to quantify the extent of peptide uptake.

-

Visualizing the Process: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in Penetratin function and the experimental workflow for their study.

Caption: Penetratin's dual mechanism of cellular entry.

Caption: Workflow for studying Penetratin-membrane interactions.

Conclusion

The tryptophan residues in Penetratin are far more than simple hydrophobic anchors. They are dynamic players that are integral to the peptide's ability to recognize, bind to, and ultimately cross the cellular membrane. A thorough understanding of their multifaceted role is essential for the rational design of more efficient cell-penetrating peptides for therapeutic and diagnostic applications. By leveraging the experimental techniques outlined in this guide, researchers can continue to unravel the complexities of Penetratin's function and harness its potential for drug delivery.

References

- 1. mdpi.com [mdpi.com]

- 2. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Membrane interactions of cell-penetrating peptides probed by tryptophan fluorescence and dichroism techniques: correlations of structure to cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tryptophan fluorescence study of the interaction of penetratin peptides with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect of Thoracic Identity: A Technical Guide to the Antennapedia Homeobox Gene in Drosophila melanogaster

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Antennapedia (Antp) gene in Drosophila melanogaster stands as a paradigm of homeotic gene function, offering profound insights into the genetic control of development and body plan organization. As a member of the Hox gene family, Antp plays a pivotal role in specifying the identity of the second thoracic segment (T2), ensuring the correct formation of legs. This technical guide provides an in-depth exploration of the molecular functions of the Antennapedia gene, its regulatory networks, and the experimental methodologies used to elucidate its role. We will delve into the classic gain-of-function and loss-of-function phenotypes, the structure and DNA-binding properties of the Antp protein, and its downstream targets. This document aims to be a comprehensive resource for researchers in developmental biology, genetics, and those in the pharmaceutical sector looking to understand the fundamental principles of gene regulation and its implications in disease.

Introduction: The Role of Antennapedia in Drosophila Development

The Antennapedia (Antp) gene is a homeotic selector gene in Drosophila melanogaster that belongs to the Antennapedia complex (ANT-C), one of the two Hox gene clusters in flies.[1][2] These genes are crucial for establishing the anterior-posterior axis and specifying the identity of different body segments.[3] Antp's primary function is to define the identity of the second thoracic segment (T2), which in a wild-type fly, gives rise to the second pair of legs and the wings.[4] The expression of Antp is tightly regulated, both spatially and temporally, to ensure proper development.[5]

Mutations in Antp lead to dramatic homeotic transformations, providing some of the most striking visual evidence of gene function. Gain-of-function mutations, where Antp is ectopically expressed in the head, result in the transformation of antennae into a pair of T2 legs, a phenotype that gives the gene its name. Conversely, loss-of-function mutations in the thorax can lead to the transformation of the second pair of legs into antennae. These phenotypes underscore the role of Antp as a master regulator of segmental identity.

The Antp gene spans over 100 kilobases and contains two promoters, P1 and P2, which drive complex and overlapping expression patterns during development. The gene produces multiple transcripts through alternative splicing, although the functional differences between the resulting protein isoforms are not fully understood. The Antp protein is a transcription factor containing a highly conserved 60-amino acid DNA-binding motif known as the homeodomain. This domain allows the Antp protein to bind to specific DNA sequences and regulate the expression of a suite of downstream target genes, thereby orchestrating the developmental program of the T2 segment.

Molecular Function of the Antennapedia Protein

The Antp protein functions as a transcription factor, modulating the expression of target genes to specify the T2 segmental identity. Its function is intrinsically linked to its structure, particularly the homeodomain, and its interactions with other proteins.

Protein Structure and DNA Binding

The key functional domain of the Antp protein is the homeodomain, a 60-amino acid motif that forms a helix-turn-helix structure. This structure mediates sequence-specific DNA binding. The Antp homeodomain binds to DNA as a monomer, with in vitro studies demonstrating stable complex formation.

| Parameter | Value | Method |

| Dissociation Constant (Kd) | 1.6 x 10-9 M | Equilibrium binding studies |

| Dissociation Constant (Kd) | 1.8 x 10-10 M | Kinetic binding studies |

| Table 1: DNA Binding Affinity of the Antennapedia Homeodomain. This table summarizes the in vitro DNA binding properties of the purified Antp homeodomain peptide. |

Transcriptional Regulation of Downstream Targets

Antp exerts its developmental control by either activating or repressing a battery of downstream target genes. The identification of these targets has been crucial to understanding the genetic hierarchy of thoracic development.

Key downstream targets of Antp include:

-

homothorax (hth) : Antp represses the transcription of hth in the leg imaginal discs. hth is considered an "antennal-determining gene," and its repression by Antp is a critical step in specifying leg identity over antennal identity.

-

spalt major (salm) : Antp negatively regulates salm. In gain-of-function Antp mutants where antennae are transformed into legs, salm expression is strongly repressed in the antennal disc. Conversely, in loss-of-function Antp mutant clones in the leg, salm is derepressed.

-

teashirt (tsh) : In the embryonic visceral mesoderm, Antp activates the expression of tsh, a gene encoding a zinc-finger protein required for the proper formation of anterior and central midgut structures.

-

spineless (ss) : Antp directly represses the antennal-specific enhancer of spineless, preventing its activation in the leg.

Phenotypic Consequences of Altered Antennapedia Function

The functional importance of Antp is most vividly demonstrated by the phenotypes resulting from its misexpression.

Gain-of-Function Phenotype

Dominant, gain-of-function mutations that cause ectopic expression of Antp in the head region lead to the classic homeotic transformation of antennae into mesothoracic (T2) legs. This occurs because Antp represses antennal identity genes, such as hth, and promotes the leg developmental program.

Loss-of-Function Phenotype

Recessive, loss-of-function mutations in Antp result in the transformation of structures in the second thoracic segment into more anterior structures, typically antennae. For example, the second pair of legs can be partially or fully transformed into antennae. Homozygous null mutations of Antp are lethal during embryogenesis due to severe defects in thoracic development.

The Antennapedia Gene Regulatory Network

The function of Antp is embedded within a complex network of regulatory interactions. It is regulated by upstream genes and, in turn, regulates a cascade of downstream targets.

Upstream, Antp expression is modulated by the Polycomb and Trithorax group proteins, which are responsible for maintaining the repressed and active states of gene expression, respectively. Interestingly, in the wing imaginal disc, Homothorax acts as a positive regulator of Antp. Downstream, Antp's repression of hth is a key event. hth itself is a positive regulator of salm, creating a regulatory cascade. Antp also directly represses spineless (ss). In a different context, the visceral mesoderm, Antp activates tsh. Furthermore, Antp can physically interact with the Eyeless (Ey) protein, mutually inhibiting each other's function, which is relevant for the eye reduction phenotype seen in some Antp gain-of-function mutants.

Experimental Protocols

A variety of experimental techniques are employed to study Antp function. Below are outlines of key methodologies.

Immunohistochemistry for Protein Localization

This technique is used to visualize the spatial distribution of the Antp protein in tissues like imaginal discs.

Protocol Outline:

-

Dissection: Third instar larvae are dissected in phosphate-buffered saline (PBS) to isolate imaginal discs.

-